(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone
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Overview
Description
The compound “(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone” is a complex organic molecule. It contains a benzylpiperazino group, a chlorophenyl group, a methylsulfanyl group, and a thienyl methanone group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the aforementioned functional groups. For instance, piperazine derivatives can be synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzylpiperazino group would likely form a cyclic structure, while the chlorophenyl and thienyl groups would form aromatic rings. The methylsulfanyl group would likely be a substituent on one of these rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the piperazine ring could undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Chemical Synthesis and Reactivity
The compound has been utilized in chemical synthesis, particularly in exploring its reactivity with sulfur- and oxygen-containing nucleophiles. This reactivity is highlighted in the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, where Michael-type nucleophilic addition was observed under various conditions, leading to the functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Biological Activities
The compound and its derivatives have been explored for their biological activities. One study involved the synthesis of substituted 2-methylenhydrazino-4-aryl-4-oxobut-2-enoic acids and their anilides and ethers, demonstrating moderate anti-inflammatory, analgesic, and antimicrobial activities (Пулина, Залесов, Быстрицкая, Рубцов, & Кутковая, 2009). Another study synthesized novel N-phenylpyrazolyl aryl methanones derivatives, which exhibited promising herbicidal and insecticidal activities (Wang, Wu, Liu, Li, Song, & Li, 2015).
Crystallographic and Structural Analysis
The compound's structure and derivatives have been a subject of interest in crystallographic studies. For instance, the crystal structure of (5-(4-chlorophenylsulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)(2,4-dichlorophenyl)methanone was reported, providing insights into its molecular framework (Wang, Wu, Liu, Li, Song, & Li, 2015).
Future Directions
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-(4-chlorophenyl)-5-methylsulfanylthiophen-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2OS2/c1-28-21-15-20(18-7-9-19(24)10-8-18)22(29-21)23(27)26-13-11-25(12-14-26)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBZIJHVJQXOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(S1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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